tert-Butyl N-(benzyloxy)carbamate
Overview
Description
tert-Butyl N-(benzyloxy)carbamate is a chemical compound extensively studied for its potential in synthetic organic chemistry, particularly as a protective group for amines. Its utility spans various reactions, making it a valuable entity in chemical synthesis.
Synthesis Analysis
The synthesis of tert-Butyl N-(benzyloxy)carbamate involves chemoselective transformations, leveraging tert-butyldimethylsilyl carbamates derived from common amino protecting groups. Sakaitani and Ohfune (1990) demonstrate the conversion of N-tert-butoxycarbonyl (Boc) to N-benzyloxycarbonyl (Z) compounds via silyl carbamate intermediates, showcasing the compound's synthesis versatility (Sakaitani & Ohfune, 1990).
Molecular Structure Analysis
The molecular structure of tert-Butyl N-(benzyloxy)carbamate derivatives has been elucidated through crystallography, revealing a consistent pattern of intermolecular hydrogen bonding. Howie et al. (2011) describe layered structures formed by these compounds, highlighting their predictable structural motifs (Howie et al., 2011).
Chemical Reactions and Properties
This compound participates in a range of chemical reactions, acting as a precursor for further synthetic elaboration. Guinchard, Vallée, and Denis (2005) discuss its role in generating N-(Boc)-protected nitrones, exemplifying its utility in synthesizing key intermediates for organic synthesis (Guinchard, Vallée, & Denis, 2005).
Physical Properties Analysis
Research into the physical properties of tert-Butyl N-(benzyloxy)carbamate and its derivatives focuses on their behavior in various conditions. Studies like those by Sert et al. (2014), which involve vibrational frequency analysis and DFT studies, offer insights into the compound's stability and reactivity (Sert et al., 2014).
Chemical Properties Analysis
The chemical properties of tert-Butyl N-(benzyloxy)carbamate, such as reactivity towards nucleophiles and electrophiles, are critical for its applications in synthesis. Jasch, Höfling, and Heinrich (2012) elaborate on its versatility, highlighting nucleophilic substitutions and radical reactions that expand its utility in creating complex organic molecules (Jasch, Höfling, & Heinrich, 2012).
Scientific Research Applications
Metalation and Alkylation Studies : Tert-Butyl carbamate derivatives, including those with a benzyl group attached to nitrogen, have been studied for their metalation and alkylation properties. These processes are crucial for preparing α-functionalized α-amino silanes, which have applications in organic synthesis (Sieburth, Somers, & O'hare, 1996).
Transformation of Amino Protecting Groups : Tert-Butyl carbamates are used in the chemoselective transformation of amino protecting groups, such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z), into N-ester type compounds under mild conditions (Sakaitani & Ohfune, 1990).
Pd-Catalyzed Amidation : Palladium-catalyzed cross-coupling reactions involving tert-butyl carbamate and various aryl halides have been investigated, yielding desired compounds efficiently. This process is important in the field of organometallic chemistry (Qin et al., 2010).
Synthesis of Antioxidants : New antioxidants with hindered phenol groups have been synthesized using tert-butyl carbamate derivatives. These antioxidants are used for protecting polymers like polypropylene against thermal oxidation (Pan, Liu, & Lau, 1998).
Synthesis of Glycoconjugates : Tert-Butyl carbamates are involved in reactions under glycosylation conditions to produce anomeric 2-deoxy-2-amino sugar carbamates, useful in generating unnatural glycopeptide building blocks (Henry & Lineswala, 2007).
Fluorescent Sensory Materials : Tert-Butyl carbazole derivatives have been used to synthesize benzothizole-modified carbazole derivatives for detecting volatile acid vapors. These materials exhibit strong blue emission and are useful in sensor technology (Sun et al., 2015).
Deprotection of tert-Butyl Carbamates : Aqueous phosphoric acid has been identified as an effective, environmentally benign reagent for the deprotection of tert-butyl carbamates. This finding is significant in synthetic organic chemistry, especially in the context of preserving the stereochemical integrity of substrates (Li et al., 2006).
Safety And Hazards
Tert-Butyl N-(benzyloxy)carbamate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
tert-butyl N-phenylmethoxycarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-15-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNBNPWFHGWAGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352943 | |
Record name | tert-Butyl N-(benzyloxy)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-(benzyloxy)carbamate | |
CAS RN |
79722-21-7 | |
Record name | tert-Butyl N-(benzyloxy)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tert-butyl N-(benzyloxy)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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